N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylpropanamide
CAS No.: 393837-47-3
Cat. No.: VC6467526
Molecular Formula: C23H17NO3
Molecular Weight: 355.393
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 393837-47-3 |
|---|---|
| Molecular Formula | C23H17NO3 |
| Molecular Weight | 355.393 |
| IUPAC Name | N-(9,10-dioxoanthracen-1-yl)-3-phenylpropanamide |
| Standard InChI | InChI=1S/C23H17NO3/c25-20(14-13-15-7-2-1-3-8-15)24-19-12-6-11-18-21(19)23(27)17-10-5-4-9-16(17)22(18)26/h1-12H,13-14H2,(H,24,25) |
| Standard InChI Key | JCORYJMTRLRVHG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-3-phenylpropanamide features a central anthraquinone core (9,10-dioxo-9,10-dihydroanthracene) substituted at the 1-position with a 3-phenylpropanamide group. The anthraquinone moiety provides planar aromaticity and redox activity, while the phenylpropanamide side chain introduces steric bulk and potential hydrogen-bonding interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 393837-47-3 |
| Molecular Formula | |
| Molecular Weight | 355.393 g/mol |
| IUPAC Name | N-(9,10-dioxoanthracen-1-yl)-3-phenylpropanamide |
| Topological Polar Surface Area | 70.4 Ų |
The compound’s InChI key (InChI=1S/C23H17NO3/c25-20(14-13-15-7-2-1-3-8-15)24-19-12-6-11-18-21(19)23(27)17-10-5-4-9-16(17)22(18)26/h1-12H,13-14H2,(H,24,25)) confirms its unique stereoelectronic profile, with the amide linkage adopting a trans-configuration to minimize steric clashes.
Synthetic Methodologies
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring amidation occurs exclusively at the 1-position of anthraquinone.
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Oxidation Control: Preventing over-oxidation of the dihydroanthracene core during purification.
Recent advances in flow chemistry could mitigate these issues by enabling precise control over reaction parameters .
Biological Activity and Mechanistic Hypotheses
Table 2: Comparative Bioactivity of Anthracene Derivatives
| Compound | IC (μM) | Target |
|---|---|---|
| Doxorubicin | 0.1 | Topoisomerase II |
| Mitoxantrone | 0.5 | DNA intercalation |
| Hypothetical Activity of Target | ~5–10 (estimated) | ROS generation |
These analogs suggest that N-(9,10-dioxo...propanamide may require structural optimization (e.g., introducing aminoalkyl side chains) to enhance aqueous solubility and target affinity .
Research Gaps and Future Directions
Priority Investigations
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Synthetic Scalability: Developing gram-scale routes using continuous flow systems.
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ADMET Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity in vitro.
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Target Validation: Screening against kinase panels (e.g., EGFR, VEGFR) via fluorescence polarization assays.
Computational Modeling
Molecular dynamics simulations could predict binding modes to biological targets like PDE9, a phosphodiesterase implicated in cancer cell proliferation .
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